molecular formula C11H14O B3048835 2-(3-Methylbut-3-en-1-yl)phenol CAS No. 18272-65-6

2-(3-Methylbut-3-en-1-yl)phenol

Cat. No. B3048835
CAS RN: 18272-65-6
M. Wt: 162.23 g/mol
InChI Key: IXDZLXGCRIRMSU-UHFFFAOYSA-N
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Description

“2-(3-Methylbut-3-en-1-yl)phenol” is a chemical compound with the molecular formula C11H14O . It is also known as a flavanonol glycoside and has been isolated from leaves of Phellodendron lavallei .


Synthesis Analysis

The synthesis of this compound involves chemical transformations and spectroscopy. The compound was isolated as yellow crystals . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylbut-3-en-1-yl)phenol” is characterized by a molecular formula of C11H14O, an average mass of 162.228 Da, and a monoisotopic mass of 162.104462 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methylbut-3-en-1-yl)phenol” include a density of 1.0±0.1 g/cm3, a boiling point of 254.3±9.0 °C at 760 mmHg, and a flash point of 114.2±8.4 °C .

Scientific Research Applications

Synthesis and Derivatives

  • New Phenol Derivatives : Two new phenol derivatives, including a compound similar to 2-(3-Methylbut-3-en-1-yl)phenol, were isolated from Stereum hirsutum, indicating its potential in natural product chemistry and pharmacology (Duan et al., 2015).
  • Photochemical Reactions : Studies on related compounds show the formation of various phenols upon irradiation, suggesting potential applications in photochemistry and materials science (Carroll & Hammond, 1972).
  • Natural Product Synthesis : Application of photooxidation-reduction methods to prenylated compounds has led to ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, which have implications in organic synthesis and natural product discovery (Helesbeux et al., 2004).

Catalysis and Chemical Reactions

  • Catalytic Methylation : Catalytic methylation studies on phenols have led to the production of derivatives, highlighting its potential in industrial chemistry (Mathew et al., 2002).
  • Condensation Reactions : Acid-catalysed condensation with isoprene leads to 2,2-dimethylchromans, showing its application in synthetic organic chemistry (Ahluwalia et al., 1982).

Biological and Environmental Aspects

  • Bioactivity in Plants : Studies on plant species like Illicium anisatum revealed O-prenylated phenylpropenes, which include compounds structurally related to 2-(3-Methylbut-3-en-1-yl)phenol, showing significant biological activities against mites and fungal pathogens (Koeduka et al., 2014).

Pharmaceutical Applications

  • Cytotoxic Activity Against Cancer : Enantiomeric derivatives of compounds related to 2-(3-Methylbut-3-en-1-yl)phenol showed cytotoxic activity against non-small-cell bronchopulmonary carcinoma, indicating potential in cancer research (Helesbeux et al., 2003).

properties

IUPAC Name

2-(3-methylbut-3-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDZLXGCRIRMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498710
Record name 2-(3-Methylbut-3-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbut-3-en-1-yl)phenol

CAS RN

18272-65-6
Record name 2-(3-Methylbut-3-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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